molecular formula C14H21NO2 B14843265 2-(Cyclohexyloxy)-4-(dimethylamino)phenol

2-(Cyclohexyloxy)-4-(dimethylamino)phenol

Cat. No.: B14843265
M. Wt: 235.32 g/mol
InChI Key: GTSDAYIHHGQCGH-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-4-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-(dimethylamino)phenol typically involves the reaction of 4-(dimethylamino)phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-4-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-(Cyclohexyloxy)-4-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-aminophenol
  • 2-(Cyclohexyloxy)-4-methylphenol
  • 2-(Cyclohexyloxy)-4-nitrophenol

Uniqueness

2-(Cyclohexyloxy)-4-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-cyclohexyloxy-4-(dimethylamino)phenol

InChI

InChI=1S/C14H21NO2/c1-15(2)11-8-9-13(16)14(10-11)17-12-6-4-3-5-7-12/h8-10,12,16H,3-7H2,1-2H3

InChI Key

GTSDAYIHHGQCGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

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